Fenpyrazamine

Description

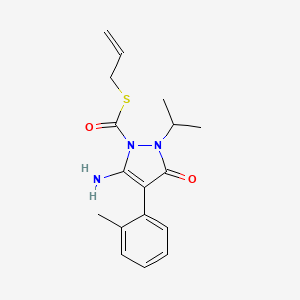

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-prop-2-enyl 5-amino-4-(2-methylphenyl)-3-oxo-2-propan-2-ylpyrazole-1-carbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c1-5-10-23-17(22)20-15(18)14(16(21)19(20)11(2)3)13-9-7-6-8-12(13)4/h5-9,11H,1,10,18H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOHZQYBSYOOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=C(N(N(C2=O)C(C)C)C(=O)SCC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074742 | |

| Record name | Fenpyrazamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473798-59-3 | |

| Record name | Fenpyrazamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=473798-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenpyrazamine [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473798593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenpyrazamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-allyl 5-amino-2,3-dihydro-2-isopropyl-3-oxo-4-(o-tolyl)pyrazole-1-carbothioate;S-allyl 5-amino-2-isopropyl-4-(2-methylphenyl)-3-oxo-2,3-dihydropyrazole-1-carbothioate;fenpyrazamine (ISO) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENPYRAZAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N3SPH9RQG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fenpyrazamine's Mechanism of Action on 3-Keto Reductase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenpyrazamine is a potent fungicide that disrupts the ergosterol biosynthesis pathway in pathogenic fungi, primarily Botrytis cinerea, the causative agent of gray mold. Its specific molecular target is the 3-keto reductase enzyme (encoded by the erg27 gene), a critical component in the C-4 demethylation step of sterol production. By inhibiting this enzyme, this compound leads to the accumulation of toxic intermediate sterols, ultimately disrupting fungal cell membrane integrity and function, and inhibiting fungal growth. This technical guide provides an in-depth analysis of this compound's mechanism of action, including quantitative inhibitory data, detailed experimental protocols for assessing its activity, and visual representations of the relevant biochemical pathways and experimental workflows.

Mechanism of Action at the Molecular Level

This compound is classified as a Sterol Biosynthesis Inhibitor (SBI), belonging to FRAC code 17.[1] Its mode of action is the specific inhibition of the 3-keto reductase enzyme. This enzyme is essential for the reduction of a 3-keto group on sterol precursors during the C-4 demethylation process in the ergosterol biosynthesis pathway.[2][3][4][5][6]

Inhibition of 3-keto reductase by this compound disrupts the normal sterol production, leading to the accumulation of 4-methylfecosterone and fecosterone, which are toxic to the fungal cell.[2] This disruption of the ergosterol biosynthesis pathway compromises the integrity and fluidity of the fungal cell membrane, which is vital for various cellular processes. The observable effects on the fungus include the inhibition of germ tube elongation and swelling of the germ tubes, characteristic phenotypes of ergosterol biosynthesis inhibitors.[7]

This compound exhibits cross-resistance with fenhexamid, another fungicide that targets the same 3-keto reductase enzyme.[4][5][6] This shared resistance pattern strongly supports a common mechanism of action. Studies on fenhexamid resistance have identified mutations in the erg27 gene, which encodes the 3-keto reductase, that confer resistance without being located in the active site. This suggests a non-competitive or allosteric inhibition mechanism, where the fungicide binds to a site other than the substrate-binding site, inducing a conformational change that inactivates the enzyme. Given the cross-resistance, it is highly probable that this compound also acts as a non-competitive inhibitor of 3-keto reductase.

Quantitative Inhibitory Data

The inhibitory potency of this compound against 3-keto reductase from Botrytis cinerea has been quantified, providing a clear measure of its efficacy at the molecular level.

| Compound | Target Enzyme | Organism | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| This compound | 3-Keto Reductase | Botrytis cinerea | 0.15[1] | Ref. 3 | 0.60[1] |

Experimental Protocols

This section details the methodologies for key experiments to elucidate the mechanism of action of this compound on 3-keto reductase.

In Vitro 3-Keto Reductase Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against 3-keto reductase. The assay measures the reduction of a substrate by monitoring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.

Materials:

-

Purified recombinant 3-keto reductase (from B. cinerea expressed in a suitable host like E. coli or yeast)

-

Zymosterone (substrate)

-

NADPH (cofactor)

-

This compound

-

Assay Buffer: 50 mM Potassium Phosphate buffer (pH 7.0)

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of purified 3-keto reductase in assay buffer. A working concentration of 20 µg/mL is recommended.[1]

-

Prepare a stock solution of zymosterone in a suitable organic solvent (e.g., ethanol) and dilute it in the assay buffer to a final concentration of 2 µM.[1]

-

Prepare a stock solution of NADPH in assay buffer. A typical final concentration is 150-200 µM.

-

Prepare a stock solution of this compound in DMSO. Create a dilution series in DMSO to test a range of final concentrations (e.g., 0.01 µM to 10 µM). Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well in the specified order:

-

Assay Buffer

-

This compound solution (or DMSO for control)

-

3-keto reductase enzyme solution

-

-

Incubate the plate at a controlled temperature (e.g., 18°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1]

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the zymosterone substrate and NADPH solution to each well.

-

Immediately place the microplate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes) at a constant temperature (18°C).[1]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADPH consumption) for each this compound concentration from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of this compound that causes 50% inhibition of the enzyme activity.[8]

-

Determination of Inhibition Kinetics (e.g., Ki and Inhibition Type)

To further characterize the inhibition mechanism, kinetic studies are performed to determine the inhibition constant (Ki) and the type of inhibition (competitive, non-competitive, or uncompetitive).

Procedure:

-

Varying Substrate and Inhibitor Concentrations:

-

Perform the in vitro 3-keto reductase inhibition assay as described above, but with varying concentrations of both the substrate (zymosterone) and the inhibitor (this compound).

-

For each fixed concentration of this compound (including a zero-inhibitor control), measure the initial reaction velocities at a range of zymosterone concentrations.

-

-

Data Analysis:

-

Plot the initial velocities against the substrate concentrations for each inhibitor concentration using a Michaelis-Menten plot.

-

Transform the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

-

Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the type of inhibition:

-

Competitive: Lines intersect on the y-axis.

-

Non-competitive: Lines intersect on the x-axis.

-

Uncompetitive: Lines are parallel.

-

-

Calculate the apparent Km and Vmax values from the plots for each inhibitor concentration.

-

Determine the Ki value by re-plotting the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.

-

Visualizations

Ergosterol Biosynthesis Pathway and this compound's Site of Action

References

- 1. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalwarehouse.com [chemicalwarehouse.com]

- 4. Role of sterol 3-ketoreductase sensitivity in susceptibility to the fungicide fenhexamid in Botrytis cinerea and other phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Strong resistance to the fungicide fenhexamid entails a fitness cost in Botrytis cinerea, as shown by comparisons of isogenic strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fenhexamid Resistance in Botrytis cinerea from Strawberry Fields in the Carolinas Is Associated with Four Target Gene Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. courses.edx.org [courses.edx.org]

Fenpyrazamine: A Technical Guide to its Inhibition of Ergosterol Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpyrazamine is a novel aminopyrazolinone fungicide that demonstrates high efficacy against a range of phytopathogenic fungi, most notably Botrytis cinerea, the causal agent of gray mold. Its mode of action is the specific inhibition of the 3-keto reductase enzyme (ERG27) within the fungal ergosterol biosynthesis pathway. This inhibition disrupts the production of ergosterol, an essential component of fungal cell membranes, leading to impaired membrane integrity and function, and ultimately, fungal cell death. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its study, and visualizations of the relevant biochemical and signaling pathways.

Introduction

Ergosterol is a sterol unique to fungi, analogous to cholesterol in mammalian cells, and is indispensable for fungal cell membrane structure and function.[1] It regulates membrane fluidity, permeability, and the activity of membrane-bound enzymes.[1] The ergosterol biosynthesis pathway, therefore, presents a prime target for the development of antifungal agents with high specificity and low host toxicity.[2] this compound is a sterol biosynthesis inhibitor (SBI) that has been classified by the Fungicide Resistance Action Committee (FRAC) under code 17.[3] It exhibits a distinct mode of action from other widely used SBIs, such as azoles and morpholines, by targeting the 3-keto reductase enzyme.[3] This guide will explore the biochemical basis of this compound's antifungal activity, providing researchers with the necessary information to design and interpret experiments aimed at understanding and exploiting this important fungicide.

Mechanism of Action: Inhibition of 3-Keto Reductase

The ergosterol biosynthesis pathway is a complex, multi-step process. This compound specifically inhibits the 3-keto reductase enzyme, encoded by the ERG27 gene.[4] This enzyme is crucial for the C4-demethylation of sterol precursors.[5] Inhibition of 3-keto reductase leads to the accumulation of toxic 3-keto sterol intermediates and a depletion of ergosterol in the fungal cell membrane.[5] This disruption of sterol homeostasis results in severe morphological abnormalities, such as the swelling of germ tubes, and ultimately inhibits fungal growth.[3]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in numerous studies against various fungal pathogens. The following tables summarize key inhibitory concentrations.

Table 1: In Vitro Antifungal Activity of this compound (EC50 values)

| Fungal Species | EC50 (mg/L) | Reference(s) |

| Botrytis cinerea | 0.020 | [6] |

| Botrytis allii | 0.030 | [6] |

| Botrytis tulipae | 0.030 | [6] |

| Sclerotinia sclerotiorum | 0.11 | [6] |

| Sclerotinia minor | 0.049 | [6] |

| Monilinia laxa | ~0.02 | [3] |

| Botrytis cinerea (sensitive isolates) | 0.020 ± 0.0097 | [7] |

| Botrytis cinerea (low-sensitive isolates) | Germ-tube elongation EC50: 0.02–0.1 | [7] |

Table 2: Inhibitory Activity of this compound and Fenhexamid against 3-Keto Reductase (IC50 values)

| Compound | IC50 (µM) | Target Organism | Reference(s) |

| This compound | 0.15 | Botrytis cinerea | [3] |

| Fenhexamid | 0.60 | Botrytis cinerea | [3] |

| Fenhexamid | 3 | Botrytis cinerea | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Fungal Mycelial Growth Inhibition Assay

This protocol is used to determine the half-maximal effective concentration (EC50) of this compound against the mycelial growth of a target fungus.

Materials:

-

Potato Dextrose Agar (PDA)

-

Technical grade this compound

-

Dimethyl sulfoxide (DMSO)

-

Sterile petri dishes (9 cm diameter)

-

Sterile cork borer (5-7 mm diameter)

-

Actively growing culture of the target fungus on PDA

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

Poisoned Agar Preparation: Autoclave PDA and cool to 50-55°C. Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.005, 0.01, 0.05, 0.1, 0.5, 1, 10, 50 mg/L). Also, prepare a control plate with an equivalent amount of DMSO without the fungicide. Pour the amended PDA into sterile petri dishes.

-

Inoculation: From the margin of an actively growing fungal culture, take mycelial plugs using a sterile cork borer. Place one plug in the center of each PDA plate (control and this compound-amended).

-

Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 20-25°C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., daily) until the colony in the control plate reaches the edge of the dish.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value can then be determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration and fitting a dose-response curve.[9]

Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the extraction and analysis of sterols from fungal mycelium to observe the effects of this compound treatment.

Materials:

-

Fungal culture grown in liquid medium (e.g., Potato Dextrose Broth) with and without this compound

-

20% (w/v) Potassium hydroxide (KOH) in 95% ethanol (ethanolic KOH)

-

n-Heptane or n-Hexane

-

Sterile water

-

Anhydrous sodium sulfate

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Internal standard (e.g., cholesterol or epicoprostanol)

-

Glass screw-cap tubes

-

Water bath or heating block

-

Vortex mixer

-

Centrifuge

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Harvest fungal mycelium from liquid cultures (control and this compound-treated) by filtration and freeze-dry. Weigh a precise amount of the dried mycelium (e.g., 50-100 mg).

-

Saponification: Add the mycelium to a glass tube containing the internal standard and ethanolic KOH. Heat at 80°C for 1-2 hours to saponify the lipids and release the sterols.

-

Sterol Extraction: After cooling, add sterile water and n-heptane (or n-hexane) to the tube. Vortex vigorously to extract the non-saponifiable lipids (including sterols) into the organic phase. Centrifuge to separate the phases.

-

Drying and Derivatization: Carefully transfer the upper organic layer to a new tube and dry it over anhydrous sodium sulfate. Evaporate the solvent under a stream of nitrogen. Add the silylating agent to the dried extract and heat at 60-70°C for 30 minutes to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., HP-5ms) and a temperature program that allows for the separation of different sterols. The mass spectrometer is used to identify and quantify the sterols based on their mass spectra and retention times compared to known standards.[10][11]

3-Keto Reductase Inhibition Assay

This protocol describes a method to directly measure the inhibitory effect of this compound on the 3-keto reductase enzyme. This is a representative protocol based on published methods for similar enzymes.

Materials:

-

Fungal microsomal fraction containing 3-keto reductase (prepared from fungal protoplasts)

-

Substrate: A suitable 3-keto sterol intermediate (e.g., 4α-methyl-5α-cholest-7-en-3-one)

-

NADPH (cofactor)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.4)

-

Technical grade this compound

-

DMSO

-

Microplate reader or spectrophotometer

Procedure:

-

Enzyme Preparation: Prepare a microsomal fraction from the target fungus, which will contain the membrane-bound 3-keto reductase. The protein concentration of the microsomal preparation should be determined.

-

Assay Setup: In a microplate, set up reaction mixtures containing the buffer, NADPH, and various concentrations of this compound (dissolved in DMSO). Include a control with DMSO only.

-

Enzyme Addition: Add the fungal microsomal fraction to each well.

-

Reaction Initiation: Start the reaction by adding the 3-keto sterol substrate.

-

Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺, using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the initial reaction rates for each this compound concentration. Determine the percentage of inhibition relative to the control. The IC50 value, the concentration of this compound that causes 50% inhibition of the enzyme activity, can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations of Pathways and Workflows

Ergosterol Biosynthesis Pathway and this compound's Point of Inhibition

The following diagram illustrates the late stages of the ergosterol biosynthesis pathway, highlighting the specific step inhibited by this compound.

References

- 1. openriver.winona.edu [openriver.winona.edu]

- 2. researchgate.net [researchgate.net]

- 3. Sterol Regulatory Element Binding Proteins in Fungi: Hypoxic Transcription Factors Linked to Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of sterol 3-ketoreductase sensitivity in susceptibility to the fungicide fenhexamid in Botrytis cinerea and other phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fenhexamid | C14H17Cl2NO2 | CID 213031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Development of the novel fungicide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. caymanchem.com [caymanchem.com]

- 9. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantifying Isoprenoids in the Ergosterol Biosynthesis by Gas Chromatography–Mass Spectrometry | MDPI [mdpi.com]

Fenpyrazamine Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpyrazamine is a novel fungicide belonging to the aminopyrazolinone chemical class, developed by Sumitomo Chemical Co., Ltd.[1]. It exhibits high efficacy against a range of plant-pathogenic fungi, particularly from the Sclerotiniaceae family, such as Botrytis cinerea (gray mold), Sclerotinia sclerotiorum (white mold), and Monilinia spp. (brown rot)[1][2]. This compound's unique mode of action involves the inhibition of 3-keto reductase, a key enzyme in the ergosterol biosynthesis pathway, disrupting the integrity of the fungal cell membrane[1][2]. This document provides an in-depth technical guide on the structure-activity relationship (SAR) of this compound, detailing its core structural requirements for fungicidal activity, relevant experimental protocols, and the biochemical pathway it inhibits.

Core Structure-Activity Relationship of this compound

The fungicidal activity of this compound is intrinsically linked to its unique aminopyrazolinone structure. Extensive research has elucidated the key structural motifs essential for its potent antifungal properties. The core SAR can be summarized by the following key features[1]:

-

Substituent at the Ortho Position of the Benzene Ring: The presence of a substituent at the ortho position of the phenyl ring is crucial for high fungicidal activity. In this compound, this is a methyl group[2].

-

Ketone Group on the Pyrazolinone Ring: The ketone functional group on the pyrazolinone ring is a critical feature for its biological activity[1].

-

Branched Hydrocarbon Substituents on Nitrogen Atoms: The presence of branched hydrocarbon substituents on the nitrogen atoms at positions 1 and 2 of the pyrazolinone ring is important for high activity. This compound possesses an isopropyl group at one of these positions[1].

-

Amino Group at the Fifth Position: An amino group (NH2) bonded at the fifth position of the pyrazolinone ring is essential for potent fungicidal action[1].

-

Thiol Ester Group: The S-allyl carbothioate moiety attached to the nitrogen at the first position of the pyrazolinone ring contributes significantly to its overall efficacy[2].

Quantitative Data on Fungicidal Activity

While extensive quantitative SAR data for a broad range of this compound analogs is not publicly available, the following tables summarize the reported fungicidal and inhibitory activity of this compound against various fungal species and its target enzyme.

Table 1: In Vitro Fungicidal Activity of this compound against Various Fungal Pathogens [1][3]

| Fungal Species | EC50 (mg/L) |

| Botrytis cinerea | 0.020 |

| Botrytis allii | 0.030 |

| Botrytis tulipae | 0.030 |

| Sclerotinia sclerotiorum | 0.1 |

| Monilinia laxa | 0.02 |

Table 2: Inhibitory Activity of this compound against 3-Keto Reductase [2]

| Compound | IC50 (µM) |

| This compound | 0.15 |

Experimental Protocols

In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)

This protocol is a standard method to determine the direct effect of a fungicide on the vegetative growth of a fungus.

a. Preparation of Fungal Culture:

-

Culture Botrytis cinerea on Potato Dextrose Agar (PDA) plates.

-

Incubate at 20-25°C for 5-7 days until a sufficient mycelial mat has formed.

b. Preparation of Fungicide-Amended Media:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Autoclave PDA medium and cool it to approximately 50-55°C in a water bath.

-

Add appropriate volumes of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L).

-

Ensure the final solvent concentration is consistent across all treatments and does not exceed a level that affects fungal growth (typically ≤1% v/v). Include a solvent-only control.

-

Pour the amended agar into sterile Petri dishes.

c. Inoculation and Incubation:

-

Using a sterile cork borer, take 5 mm mycelial plugs from the edge of an actively growing B. cinerea culture.

-

Place one mycelial plug in the center of each fungicide-amended and control PDA plate.

-

Incubate the plates at 20-25°C in the dark.

d. Data Collection and Analysis:

-

Measure the diameter of the fungal colony at regular intervals (e.g., 24, 48, and 72 hours) until the growth in the control plates nears the edge of the plate.

-

Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.

-

Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) using probit analysis or other suitable statistical methods.

In Vitro 3-Keto Reductase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on its target enzyme.

a. Enzyme and Substrate Preparation:

-

Purify 3-keto reductase from a suitable source, such as a recombinant expression system.

-

Prepare a solution of the substrate, zymosterone, at a concentration of 2 µM[2].

-

Prepare a solution of the enzyme at a concentration of 20 µg/mL[2].

b. Assay Procedure:

-

In a suitable reaction vessel (e.g., microplate well), combine the enzyme solution with various concentrations of this compound.

-

Initiate the reaction by adding the zymosterone substrate.

-

Incubate the reaction mixture for 2 hours at 18°C[2].

c. Detection and Analysis:

-

The activity of 3-keto reductase can be monitored by measuring the consumption of a cofactor like NADPH spectrophotometrically.

-

Measure the absorbance at a wavelength appropriate for the cofactor being used.

-

Calculate the percentage of enzyme inhibition for each this compound concentration relative to a control without the inhibitor.

-

Determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).

In Vivo Potted Plant Bioassay (Preventive Activity)

This assay evaluates the efficacy of the fungicide in preventing fungal infection on a host plant.

a. Plant Material and Fungal Inoculum:

-

Use healthy, uniformly sized potted plants (e.g., cucumber or tomato seedlings).

-

Prepare a spore suspension of Botrytis cinerea from a 10-14 day old culture on PDA. Adjust the spore concentration to a suitable level (e.g., 1 x 10^5 spores/mL).

b. Fungicide Application:

-

Prepare a series of dilutions of a this compound formulation in water.

-

Spray the plants with the fungicide solutions until runoff. Include a water-sprayed control group.

-

Allow the treated plants to dry completely.

c. Inoculation:

-

One day after the fungicide application, inoculate the plants by spraying them with the B. cinerea spore suspension.

d. Incubation and Disease Assessment:

-

Place the inoculated plants in a high-humidity environment (e.g., a dew chamber) at a suitable temperature (e.g., 20°C) to promote infection and disease development.

-

After a set incubation period (e.g., 3-5 days), assess the disease severity on the plants. This can be done by measuring lesion size, the percentage of diseased leaf area, or by using a disease severity rating scale.

e. Data Analysis:

-

Calculate the percent disease control for each fungicide treatment compared to the untreated control.

-

This data can be used to determine the effective concentration of this compound for disease prevention under controlled conditions.

Mandatory Visualizations

Signaling Pathway

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Experimental Workflow

Caption: Workflow for the in vitro mycelial growth inhibition assay.

Logical Relationship Diagram

Caption: Key structural requirements for this compound's fungicidal activity.

References

Antifungal Spectrum of Fenpyrazamine Against Sclerotiniaceae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpyrazamine, a novel fungicide belonging to the aminopyrazolinone chemical class, exhibits potent and specific activity against a range of phytopathogenic fungi, particularly those within the Sclerotiniaceae family.[1][2][3] This technical guide provides an in-depth overview of the antifungal spectrum of this compound, its mechanism of action, and the experimental methodologies used to characterize its efficacy. Quantitative data on its in vitro activity against key members of the Sclerotiniaceae, including Botrytis, Sclerotinia, and Monilinia species, are summarized. Detailed experimental protocols are provided to enable the replication and validation of these findings. Furthermore, this guide illustrates the key biological pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of this compound's fungicidal properties.

Introduction

Fungi belonging to the Sclerotiniaceae family, such as Botrytis cinerea (gray mold), Sclerotinia sclerotiorum (white mold), and Monilinia spp. (brown rot), are responsible for significant pre- and post-harvest losses in a wide variety of crops worldwide.[1][2] The development of fungicides with novel modes of action is crucial for effective disease management and to combat the emergence of resistant strains.[1] this compound, developed by Sumitomo Chemical Co., Ltd., is a sterol biosynthesis inhibitor (SBI) that offers a valuable tool in the control of these devastating pathogens.[1][3][4] This guide serves as a comprehensive technical resource on the antifungal activity of this compound against the Sclerotiniaceae family.

Antifungal Spectrum of this compound

This compound demonstrates high antifungal activity against several economically important members of the Sclerotiniaceae family.[1][2] Its efficacy has been quantified through the determination of EC50 values, which represent the concentration of the fungicide required to inhibit 50% of fungal growth.

Quantitative Data

The in vitro antifungal activity of this compound against key Sclerotiniaceae species is summarized in the table below. The data is primarily derived from mycelial growth inhibition assays on potato dextrose agar (PDA).

| Fungal Species | Common Disease | EC50 (mg/L) | EC90 (mg/L) | Reference |

| Botrytis cinerea | Gray Mold | 0.020 | 0.14 | [1] |

| Botrytis allii | Neck Rot | 0.030 | 0.67 | [1] |

| Sclerotinia sclerotiorum | White Mold | 0.1 | Not Reported | [1][4] |

| Monilinia laxa | Brown Rot | 0.02 | Not Reported | [1] |

Table 1: In vitro Antifungal Activity of this compound against Sclerotiniaceae Species.

It is important to note that resistance to this compound has been reported in some populations of Botrytis cinerea.[5][6][7][8] In studies on resistant isolates from strawberry fields in Spain, EC50 values for sensitive isolates ranged from 0.02 to 1.3 µg/ml, while resistant isolates exhibited EC50 values from 50.1 to 172.6 µg/ml.[5][6] This highlights the importance of resistance management strategies in the application of this compound.

Mechanism of Action

This compound's mode of action is the inhibition of 3-keto reductase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[1][2][3][4] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to impaired membrane integrity and ultimately, cell death.[4] this compound is classified under FRAC (Fungicide Resistance Action Committee) code 17.[1]

The inhibition of 3-keto reductase by this compound has been confirmed through in vitro enzyme assays, with an IC50 value of 0.15 µM against the 3-keto reductase of Botrytis cinerea.[1][2] Morphological changes observed in this compound-treated fungi, such as the swelling of germ tubes, are consistent with the effects of other ergosterol biosynthesis inhibitors.[1][2][9]

Ergosterol Biosynthesis Pathway and this compound Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway and the specific step inhibited by this compound.

References

- 1. Development of the novel fungicide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 3. Development of the novel fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound|CAS 473798-59-3|Research Chemical [benchchem.com]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. researchgate.net [researchgate.net]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. First Report of this compound Resistance in Botrytis cinerea from Strawberry Fields in Spain [ihsm.uma-csic.es]

- 9. r4p-inra.fr [r4p-inra.fr]

The Discovery and Synthesis of Fenpyrazamine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpyrazamine is a novel fungicide characterized by its unique aminopyrazolinone chemical structure. Developed by Sumitomo Chemical Co., Ltd., it demonstrates exceptional efficacy against a range of fungal pathogens, particularly those belonging to the Sclerotiniaceae family, such as Botrytis cinerea (gray mold), Sclerotinia sclerotiorum (stem rot), and Monilinia spp. (brown rot).[1] Its mode of action involves the specific inhibition of 3-keto reductase, a crucial enzyme in the ergosterol biosynthesis pathway of fungi. This guide provides a comprehensive overview of the discovery, synthesis, and biological properties of this compound, including detailed experimental protocols and quantitative data to support further research and development in the field of agricultural science.

Discovery and Development

The journey to identify this compound began with the screening of chemical libraries for compounds with novel structures and potent fungicidal activity.[1] Initial investigations led to the identification of a lead compound with an aminopyrazolinone core.[1] Subsequent structure-activity relationship (SAR) studies revealed key structural features essential for its antifungal efficacy. Notably, the presence of an amino group at the fifth position of the pyrazolinone ring was found to be critical for high activity against the target diseases.[1] Through extensive research involving the synthesis and evaluation of several hundred derivatives, this compound emerged as the most promising candidate for development.[1]

Chemical Synthesis

The synthesis of this compound is a multi-step process that begins with the formation of a pyrazolone core, followed by the introduction of key functional groups.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of methyl 2-cyano-2-(o-tolyl)acetate

This initial step involves the coupling of a bromotoluene derivative with a cyano-acetate.[2] While the specific catalyst and conditions are proprietary, this reaction typically proceeds via a metal-catalyzed cross-coupling reaction.

Step 2: Formation of 5-amino-1,2-dihydropyrazol-3-one intermediate

The methyl 2-cyano-2-(o-tolyl)acetate is condensed with hydrazine hydrate.[2] The reaction is driven to completion by the azeotropic distillation of water.[2]

Step 3: Regioselective introduction of S-allyl chloromethanethioate

The pyrazolone intermediate is then reacted with S-allyl chloromethanethioate. This step is highly regioselective, with the substitution occurring specifically on one of the ring nitrogen atoms.[2] The choice of base and a biphasic solvent system (e.g., water and xylene) are crucial for achieving this selectivity.[2]

Step 4: Final Alkylation to Yield this compound

The final step involves the alkylation of the remaining nitrogen atom with isopropyl methane sulfonate in the presence of a base such as lithium hydroxide to yield this compound.[2]

A generalized scheme for the synthesis is presented below:

Caption: Generalized synthetic workflow for this compound.

Mode of Action: Inhibition of Ergosterol Biosynthesis

This compound's fungicidal activity stems from its ability to disrupt the biosynthesis of ergosterol, an essential component of fungal cell membranes.[3] Specifically, it targets and inhibits the enzyme 3-keto reductase (also known as C3-keto-reductase), which is involved in the C4-demethylation step of the ergosterol biosynthesis pathway.[2][3] This inhibition leads to the accumulation of abnormal sterol intermediates and ultimately compromises the integrity and function of the fungal cell membrane.[3]

Caption: Mechanism of action of this compound in the ergosterol biosynthesis pathway.

Biological Properties and Efficacy

This compound exhibits a potent and specific antifungal activity, particularly against members of the Sclerotiniaceae family.[1]

Antifungal Spectrum

In vitro plate tests have demonstrated the high antifungal activity of this compound against key plant pathogens.

| Fungal Species | EC50 (mg/L) |

| Botrytis cinerea | ~0.02[1] |

| Sclerotinia sclerotiorum | ~0.1[1] |

| Monilinia laxa | ~0.02[1] |

| Monilinia fructicola | Strong inhibition[4] |

| Pseudocercosporella herpotrichoides | Strong inhibition[4] |

Fungicidal Action

This compound exhibits fungicidal rather than fungistatic action. While it does not inhibit the initial germination of B. cinerea conidia, it strongly inhibits the subsequent elongation of the germ tubes, leading to cell death.[4] Morphological changes, such as swelling of the germ tubes, are observed in treated fungi, which is characteristic of ergosterol biosynthesis inhibitors.[4]

In Planta Efficacy

This compound demonstrates excellent performance in controlling fungal diseases on plants, owing to several key properties:

-

Preventive Activity: Application of this compound before fungal inoculation provides a high level of disease control.[1]

-

Translaminar Activity: When applied to one side of a leaf, this compound can move through the leaf tissue to control fungal growth on the opposite, untreated side.[1]

-

Inhibition of Lesion Development: this compound can halt the progression of disease even when applied after the initial infection has occurred.[1]

-

Long-lasting Activity: It provides prolonged protection against fungal diseases.[1]

Experimental Protocols

Mycelial Growth Inhibition Assay

This assay is used to determine the direct effect of this compound on the vegetative growth of fungi.

Protocol:

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave. Cool the molten agar to 50-55°C.

-

Compound Incorporation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations. Ensure the solvent concentration is consistent across all treatments and does not exceed a level that affects fungal growth (typically ≤1% v/v). Pour the amended and control (solvent only) PDA into sterile Petri dishes.

-

Inoculation: From the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea), cut a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

-

Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C for B. cinerea) in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plates reaches the edge of the dish.

-

Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) using probit analysis or other suitable statistical methods.

3-Keto Reductase Inhibition Assay

This in vitro assay directly measures the inhibitory effect of this compound on its target enzyme.

Protocol:

-

Enzyme Preparation: Purify 3-keto reductase from a suitable source, such as a recombinant yeast strain overexpressing the enzyme from B. cinerea.[1]

-

Reaction Mixture: Prepare a reaction buffer (e.g., potassium phosphate buffer) at the optimal pH for the enzyme. The reaction mixture should contain the purified enzyme, the substrate (e.g., zymosterone), and the cofactor NADPH.[1]

-

Inhibitor Addition: Add various concentrations of this compound (dissolved in a suitable solvent) to the reaction mixtures. Include a control with solvent only.

-

Reaction Initiation and Measurement: Initiate the reaction and monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. This can be done using a spectrophotometer.

-

Analysis: Calculate the initial reaction rates for each this compound concentration. Determine the IC50 value (the concentration that causes 50% inhibition of enzyme activity). For this compound, the reported IC50 value against B. cinerea 3-keto reductase is 0.15 µM.[1]

Preventive and Translaminar Activity Assay (Detached Leaf Method)

This assay evaluates the protective and translaminar efficacy of this compound on plant tissue.

Protocol:

-

Plant Material: Use healthy, fully expanded leaves from a susceptible host plant (e.g., cucumber or tomato).

-

Fungicide Application:

-

Preventive Assay: Spray the adaxial (upper) surface of the leaves with a solution of this compound at various concentrations. Allow the leaves to dry.

-

Translaminar Assay: Carefully apply the this compound solution to only the abaxial (lower) surface of the leaves, avoiding contact with the upper surface. Allow the leaves to dry.

-

-

Inoculation: After a set period (e.g., 24 hours), inoculate the adaxial surface of all leaves with a spore suspension of the target fungus (e.g., B. cinerea at a concentration of 1 x 10^5 spores/mL).

-

Incubation: Place the inoculated leaves in a humid chamber (e.g., a Petri dish with moist filter paper) and incubate at an appropriate temperature and light cycle (e.g., 20-25°C with a 12-hour photoperiod).

-

Disease Assessment: After a suitable incubation period (e.g., 3-5 days), measure the diameter of the resulting lesions.

-

Analysis: Calculate the percentage of disease control for each treatment compared to the untreated, inoculated control.

Caption: Workflow for the biological evaluation of this compound.

Resistance and Cross-Resistance

The development of resistance is a concern for all fungicides. Studies have shown that there is no cross-resistance between this compound and other major classes of fungicides, including benzimidazoles, dicarboximides, QoI inhibitors, and SDHI inhibitors.[1] However, cross-resistance has been observed with fenhexamid, another fungicide that targets 3-keto reductase.[4] This underscores the importance of implementing resistance management strategies, such as rotating fungicides with different modes of action.

Conclusion

This compound represents a significant advancement in the control of important plant pathogenic fungi. Its novel aminopyrazolinone structure and specific mode of action as a 3-keto reductase inhibitor provide a valuable tool for disease management, particularly in the face of growing resistance to other fungicide classes. The comprehensive data and detailed protocols presented in this guide are intended to facilitate further research into the properties and applications of this compound and to aid in the development of new and improved fungicidal agents.

References

Fenpyrazamine: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenpyrazamine is a novel fungicide belonging to the aminopyrazolinone chemical class, developed by Sumitomo Chemical Co., Ltd.[1]. It is recognized for its high efficacy against a range of fungal pathogens, particularly those from the Sclerotiniaceae family, such as Botrytis cinerea (gray mold), Sclerotinia sclerotiorum (stem rot), and Monilinia spp. (brown rot)[2][3][4]. Its unique mode of action as a Sterol Biosynthesis Inhibitor (SBI) and its distinct chemical structure make it a valuable tool in crop protection and resistance management programs[5][6]. This technical guide provides an in-depth overview of the chemical properties and stability of this compound.

Chemical Properties of this compound

The fundamental chemical and physical properties of this compound are summarized in the table below. These characteristics are crucial for understanding its environmental fate, behavior, and formulation development.

| Property | Value | References |

| IUPAC Name | S-allyl 5-amino-2,3-dihydro-2-isopropyl-3-oxo-4-(o-tolyl)pyrazole-1-carbothioate | [7] |

| CAS Registry No. | 473798-59-3 | [7] |

| Chemical Formula | C₁₇H₂₁N₃O₂S | [7] |

| Molecular Weight | 331.43 g/mol | [8] |

| Physical Form | White to Off-White Solid | [8] |

| Melting Point | 116.4 °C | [8] |

| Boiling Point | 453.0 ± 55.0 °C (Predicted) | [8] |

| Density | 1.227 g/cm³ | [8] |

| Vapor Pressure | 2.89 x 10⁻⁸ Pa (at 25 °C) | [2] |

| Water Solubility | 20.4 mg/L (at 20 °C) | [2] |

| Solubility in Organic Solvents (at 20°C) | Toluene: 113 g/LEthyl acetate: >250 g/LAcetone: >250 g/LMethanol: >250 g/L | [1] |

| Octanol-Water Partition Coefficient (log P_ow_) | 3.52 | [2] |

| pKa | 3.22 ± 0.20 (Predicted) | [8] |

Stability Profile

The stability of this compound under various environmental conditions is a key factor in its efficacy and persistence.

Hydrolytic Stability

This compound's stability in aqueous environments is highly dependent on pH. It is stable under acidic conditions but degrades as the pH becomes neutral and alkaline. The degradation half-life (DT₅₀) values are presented below. The major hydrolysis product at pH 7 and 9 has been identified as S-2188-DC[5][7].

| pH | Temperature (°C) | DT₅₀ (days) | References |

| 4 | 50 | Stable | [5] |

| 7 | 20 | ~2503 | [5] |

| 7 | 25 | ~8314 | [5] |

| 7 | 50 | 32.6 | [5] |

| 9 | 20 | 24 | [5] |

Photolytic Stability

In the presence of light, this compound undergoes degradation. Studies on soil surfaces have shown photodegradation half-lives ranging from 74 to 80 days at 20°C[1].

Thermal Stability

This compound demonstrates good thermal stability. No decomposition of the active ingredient was observed after storage at 40°C for 3 months[1]. For long-term storage, it is recommended to keep the compound in a dry, dark environment at -20°C, while for short-term storage, 0-4°C is suitable.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's fungicidal activity stems from its role as a Sterol Biosynthesis Inhibitor (SBI)[5]. It is classified under the Fungicide Resistance Action Committee (FRAC) code 17[5]. Specifically, this compound targets and inhibits the enzyme 3-keto reductase, which is a critical component in the C4-demethylation step of the ergosterol biosynthesis pathway in fungi[3][4][5]. Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells. By disrupting the production of ergosterol, this compound compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death[5].

Experimental Protocols

The determination of the chemical properties and stability of this compound follows standardized methodologies, often adhering to guidelines set by the Organisation for Economic Co-operation and Development (OECD).

Melting Point Determination (Capillary Method)

This procedure is based on standard pharmacopeia and OECD 102 guidelines.

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2.5-3.5 mm[9].

-

Apparatus: A calibrated melting point apparatus with a heating block and a temperature probe is used[10][11].

-

Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point[9][12].

-

Data Recording: The temperature at which the substance first begins to melt (onset point) and the temperature at which the last solid particle disappears (clear point) are recorded to define the melting range[9].

Water Solubility (Flask Method - OECD 105)

This method is suitable for substances with solubility above 10⁻² g/L.

-

Principle: An excess amount of this compound is agitated in purified water at a constant temperature until equilibrium is reached[13][14][15].

-

Procedure: a. A predetermined amount of this compound is added to a flask containing a known volume of water. b. The flask is sealed and agitated (e.g., shaken or stirred) in a constant temperature bath (20 ± 0.5 °C)[14][16]. c. Samples of the aqueous solution are taken at various time intervals to determine when saturation is achieved.

-

Analysis: The samples are centrifuged or filtered to remove undissolved solid. The concentration of this compound in the clear aqueous phase is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC)[13].

Hydrolysis as a Function of pH (OECD 111)

This tiered test evaluates the abiotic degradation of a substance in water at different pH levels.

-

Preparation: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9[17][18][19].

-

Incubation: A known concentration of this compound (typically ¹⁴C-labeled for ease of detection) is added to each buffer solution. The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, or other relevant temperatures for higher-tier tests)[17][18].

-

Sampling and Analysis: Aliquots are removed at specific time intervals. The concentration of the parent this compound and any significant hydrolysis products (>10% of applied dose) are quantified using methods like HPLC with radiometric detection or LC-MS/MS[19][20].

-

Calculation: The rate of hydrolysis and the DT₅₀ are calculated, assuming pseudo-first-order kinetics[19].

Phototransformation in Water (Direct Photolysis - OECD 316)

This test determines the degradation of a chemical due to the direct absorption of sunlight.

-

Test Setup: A solution of this compound in sterilized, buffered pure water is prepared. To differentiate between photolysis and other degradation pathways like hydrolysis, control samples are incubated in the dark[21][22].

-

Irradiation: The test solution is exposed to a light source (e.g., a filtered xenon arc lamp) that simulates natural sunlight (wavelengths >290 nm)[21][22][23]. The incubation is performed at a constant temperature (e.g., 25°C).

-

Sampling: Samples are collected at defined intervals throughout the exposure period[21].

-

Analysis: The concentration of this compound and its phototransformation products are analyzed, typically using HPLC or LC-MS/MS[21].

-

Data Evaluation: The photolysis rate, quantum yield, and environmental half-life are determined from the concentration decline over time[21][23].

References

- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 2. r4p-inra.fr [r4p-inra.fr]

- 3. Development of the novel fungicide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of the novel fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound|CAS 473798-59-3|Research Chemical [benchchem.com]

- 6. CAS 473798-59-3: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound | C17H21N3O2S | CID 11493665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 473798-59-3 [amp.chemicalbook.com]

- 9. thinksrs.com [thinksrs.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. thinksrs.com [thinksrs.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. filab.fr [filab.fr]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. laboratuar.com [laboratuar.com]

- 17. oecd.org [oecd.org]

- 18. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 19. jrfglobal.com [jrfglobal.com]

- 20. catalog.labcorp.com [catalog.labcorp.com]

- 21. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 22. oecd.org [oecd.org]

- 23. shop.fera.co.uk [shop.fera.co.uk]

Fenpyrazamine: A Toxicological Profile for Non-Target Organisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Fenpyrazamine is a novel fungicide belonging to the aminopyrazolinone chemical class, developed to control a range of fungal pathogens, notably Botrytis cinerea (gray mold). Its mode of action involves the inhibition of germ tube elongation and mycelial growth. As with any agrochemical, a thorough understanding of its toxicological profile for non-target organisms is paramount for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the ecotoxicology of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant workflows.

Ecotoxicological Data Summary

The following tables summarize the acute and chronic toxicity of this compound to a range of non-target organisms. This data is essential for predicting the potential environmental impact of the fungicide and for establishing regulatory safety limits.

Table 1: Avian Toxicology Profile of this compound

| Species | Test Type | Endpoint | Value (mg/kg bw) | Reference |

| Not Specified | Acute Oral | LD50 | > 2000 | [1] |

Table 2: Aquatic Toxicology Profile of this compound

| Organism | Species | Test Type | Endpoint | Value (mg/L) | Reference |

| Fish | Carp | Acute | LC50 | 6.0 | [1] |

| Fish | Not Specified | Acute | LC50 | 13 (50% WG formulation) | [1] |

| Aquatic Invertebrate | Daphnia magna | Acute | EC50 | 5.5 | [1] |

| Aquatic Invertebrate | Daphnia magna | Acute | EC50 | 6.0 (50% WG formulation) | [1] |

| Algae | Freshwater green algae | Acute | ErC50 | > 0.92 | [1] |

| Algae | Freshwater green algae | Acute | ErC50 | 1.5 (50% WG formulation) | [1] |

Table 3: Terrestrial Invertebrate Toxicology Profile of this compound

| Organism | Test Type | Endpoint | Value | Reference |

| Honeybee (Apis mellifera) | Acute Contact | LD50 | > 100 µ g/bee | [1] |

| Honeybee (Apis mellifera) | Acute Oral | LD50 | > 100 µ g/bee | [1] |

| Earthworm | Not Specified | LC50 | > 1000 mg/kg soil |

Experimental Protocols

The ecotoxicological data presented in this guide are derived from studies conducted according to internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the reliability and comparability of the results.

Avian Acute Oral Toxicity Test (based on OECD Guideline 223)

This test is designed to determine the median lethal dose (LD50) of a substance to birds after a single oral administration.

-

Test Species: Typically, a gallinaceous species like the Bobwhite quail (Colinus virginianus) or a waterfowl species like the Mallard duck (Anas platyrhynchos) is used.

-

Test Substance Administration: The test substance is administered orally, usually via gavage, to birds that have been fasted.

-

Dose Levels: A range of dose levels is used to determine a dose-response relationship. A control group receives the vehicle only.

-

Observation Period: Birds are observed for mortality and clinical signs of toxicity for at least 14 days after dosing.

-

Endpoint: The primary endpoint is the LD50, calculated using appropriate statistical methods.

Fish Acute Toxicity Test (based on OECD Guideline 203)

This test evaluates the acute lethal toxicity of a substance to fish.

-

Test Species: Common test species include Rainbow trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), and Carp (Cyprinus carpio).

-

Test Conditions: The test can be conducted under static, semi-static, or flow-through conditions. Fish are exposed to the test substance in water for 96 hours.

-

Concentrations: A series of concentrations of the test substance are tested, along with a control group.

-

Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The main endpoint is the LC50, the concentration lethal to 50% of the test fish.

Aquatic Invertebrate Acute Immobilisation Test (based on OECD Guideline 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates, most commonly Daphnia magna.

-

Test Organism: Young daphnids (less than 24 hours old) are used.

-

Test Conditions: The test is typically a 48-hour static test. Daphnids are exposed to the test substance in a defined medium.

-

Concentrations: A range of concentrations and a control are used.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

-

Endpoint: The primary endpoint is the EC50, the concentration that causes immobilisation in 50% of the daphnids.

Honeybee Acute Contact and Oral Toxicity Test (based on OECD Guidelines 214 and 213)

These tests determine the acute toxicity of a substance to honeybees through direct contact and oral ingestion.

-

Test Organism: Adult worker honeybees (Apis mellifera) are used.

-

Acute Contact Test (OECD 214): The test substance, dissolved in a suitable solvent, is applied directly to the dorsal thorax of the bees.

-

Acute Oral Test (OECD 213): Bees are fed a sucrose solution containing the test substance.

-

Dose Levels: A range of doses is tested for both exposure routes.

-

Observation Period: Mortality and any behavioral abnormalities are observed for at least 48 hours, and can be extended to 96 hours.

-

Endpoint: The LD50, the dose lethal to 50% of the bees, is calculated for both contact and oral exposure.

Earthworm Acute Toxicity Test (based on OECD Guideline 207)

This test evaluates the acute toxicity of a substance to earthworms in artificial soil.

-

Test Species: The compost worm Eisenia fetida is a commonly used species.

-

Test Conditions: Adult earthworms are exposed to the test substance mixed into an artificial soil substrate for 14 days.

-

Concentrations: A range of concentrations in soil and a control are tested.

-

Observations: Mortality is assessed at 7 and 14 days. Sublethal effects, such as changes in behavior and body weight, are also recorded.

-

Endpoint: The LC50, the concentration in soil that is lethal to 50% of the earthworms, is determined.

Visualizations

The following diagrams illustrate typical experimental workflows for assessing the ecotoxicity of a substance like this compound.

References

Fenpyrazamine: A Technical Guide to its Translaminar and Preventive Fungicidal Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenpyrazamine is a novel aminopyrazolinone fungicide developed by Sumitomo Chemical Co., Ltd. It demonstrates exceptional efficacy against a range of plant pathogenic fungi, most notably Botrytis cinerea, the causal agent of gray mold. This technical guide provides an in-depth analysis of the translaminar and preventive activities of this compound, offering detailed insights into its mode of action, quantitative efficacy data, and the experimental protocols used for its evaluation. This compound's unique properties, including its ability to move through leaf tissue and provide long-lasting protection, make it a valuable tool in modern crop protection strategies.

Introduction

This compound represents a significant advancement in the control of economically important plant diseases such as gray mold, stem rot, and brown rot in a variety of fruits and vegetables.[1][2] Its novel aminopyrazolinone structure distinguishes it from existing agricultural chemicals.[1][2] A key attribute of this compound is its dual action: potent preventive activity and effective translaminar movement. This combination ensures comprehensive protection of plant tissues, even in areas not directly covered by the spray application. This guide synthesizes available technical data to serve as a comprehensive resource for researchers and professionals in the field of crop protection and fungicide development.

Mode of Action: Inhibition of Ergosterol Biosynthesis

This compound's fungicidal activity stems from its targeted inhibition of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of fungal cell membranes.[1][2] Specifically, this compound targets and inhibits the enzyme 3-keto reductase (ERG27).[1][2] This inhibition disrupts the conversion of 3-keto sterols to 3-hydroxy sterols, a crucial step in the C-4 demethylation of lanosterol, leading to an accumulation of toxic intermediate sterols and a depletion of ergosterol. The ultimate consequence is a loss of fungal cell membrane function and integrity, which in turn inhibits germ tube elongation and mycelial growth.[2][3] While this compound does not inhibit spore germination, it causes notable swelling of the germ tubes, a morphological change characteristic of sterol biosynthesis inhibitors (SBIs).[2]

Below is a diagram illustrating the fungal ergosterol biosynthesis pathway and the specific point of inhibition by this compound.

Quantitative Data on Fungicidal Efficacy

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Antifungal Activity of this compound

| Fungal Species | EC50 (mg/L) |

| Botrytis cinerea | 0.02[1][2] |

| Sclerotinia sclerotiorum | 0.1[1][2] |

| Monilinia laxa | 0.02[1][2] |

Table 2: Preventive and Translaminar Activity against Botrytis cinerea on Cucumber

| Activity Type | Concentration (as a fraction of registered concentration) | Disease Control (%) |

| Preventive | 1/16 | 100[1] |

| Translaminar | 1/16 | >80[1][2] |

Table 3: Field Trial Efficacy against Gray Mold

| Crop | Location | Disease Control (%) |

| Grapes | Italy | >90[1][2] |

| Eggplant | Japan | >80[1] |

Table 4: Efficacy against Brown Rot on Nectarines

| Crop | Location | Disease Control (%) |

| Nectarines | Italy | >80[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the evaluation of this compound.

In Vitro Antifungal Activity Assay

This protocol is designed to determine the half-maximal effective concentration (EC50) of this compound against various fungal pathogens.

-

Media Preparation: Potato Dextrose Agar (PDA) is prepared according to the manufacturer's instructions and autoclaved.

-

Fungicide Stock Solution: A stock solution of this compound is prepared in an appropriate solvent (e.g., acetone) and serially diluted to achieve a range of test concentrations.

-

Plate Preparation: The this compound dilutions are incorporated into the molten PDA to achieve the desired final concentrations. The amended PDA is then poured into sterile Petri dishes.

-

Inoculation: Mycelial plugs (typically 5 mm in diameter) from the actively growing margin of a fungal culture are placed in the center of the PDA plates.

-

Incubation: The plates are incubated at a controlled temperature (e.g., 20-25°C) in the dark.

-

Data Collection: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate (without fungicide) reaches the edge of the plate.

-

Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis of the dose-response data.

Preventive Activity Assay (Cucumber)

This assay evaluates the ability of this compound to prevent infection by Botrytis cinerea on cucumber leaves.

-

Plant Material: Cucumber plants (e.g., Cucumis sativus) are grown in a greenhouse until they reach the 2-3 true leaf stage.

-

Fungicide Application: this compound is formulated as a sprayable solution at various concentrations. The adaxial (upper) surface of the cucumber leaves is sprayed until runoff. The plants are then allowed to dry.

-

Inoculation: One day after the fungicide application, the treated leaves are inoculated with a conidial suspension of B. cinerea (e.g., 1 x 10^6 conidia/mL).

-

Incubation: The plants are placed in a high-humidity chamber (e.g., >95% RH) at a suitable temperature (e.g., 20°C) to promote infection and disease development.

-

Disease Assessment: After a set incubation period (e.g., 5-7 days), the disease severity is assessed by measuring the lesion diameter or the percentage of leaf area affected.

-

Efficacy Calculation: The percentage of disease control is calculated using the formula: (% Control) = [1 - (Disease Severity in Treated / Disease Severity in Untreated Control)] x 100.

Translaminar Activity Assay (Cucumber)

This protocol assesses the movement of this compound from the treated side of a leaf to the untreated side to control fungal infection.

-

Plant Material: Cucumber plants are grown as described for the preventive activity assay.

-

Fungicide Application: A solution of this compound is carefully applied to the abaxial (lower) surface of the cucumber leaves, ensuring no contact with the adaxial surface.

-

Inoculation: One day following the fungicide treatment, the untreated adaxial leaf surface is inoculated with a conidial suspension of B. cinerea.

-

Incubation and Assessment: The plants are incubated, and the disease is assessed as described in the preventive activity protocol. The level of disease control on the untreated surface indicates the translaminar activity of the fungicide.

Below is a workflow diagram for the translaminar activity assay.

Field Trials

The performance of this compound under real-world conditions has been validated through numerous field trials.

Gray Mold on Grapes (Italy)

-

Trial Design: Field trials were conducted in Italian vineyards with a history of gray mold incidence.

-

Application: this compound was applied as a foliar spray at different growth stages of the grapevines.

-

Assessment: The incidence and severity of gray mold on grape bunches were evaluated at harvest.

-

Results: this compound demonstrated high efficacy, with over 90% disease control compared to untreated plots.[1][2]

Gray Mold on Eggplant (Japan)

-

Trial Conditions: The trial was conducted under curative conditions with a high incidence of gray mold.

-

Application: this compound was applied to eggplant crops after the initial observation of disease symptoms.

-

Assessment: The percentage of diseased fruit was recorded.

-

Results: this compound provided greater than 80% disease control, even under severe disease pressure.[1]

Below is a diagram illustrating the logical relationship in a preventive fungicide field trial.

Conclusion

This compound's robust performance is attributed to its unique mode of action, excellent preventive capabilities, and significant translaminar activity. By inhibiting 3-keto reductase in the ergosterol biosynthesis pathway, it provides a powerful and specific fungicidal effect. The quantitative data from both laboratory and field studies consistently demonstrate its high efficacy in controlling key fungal diseases. The detailed experimental protocols provided in this guide offer a framework for further research and comparative studies. This compound stands as a testament to the ongoing innovation in fungicide development, offering a valuable solution for integrated pest management programs and sustainable agriculture.

References

Fenpyrazamine's Mode of Action on Botrytis cinerea Germ Tube Elongation: A Technical Guide

Introduction

Botrytis cinerea, the causative agent of gray mold disease, is a formidable fungal pathogen responsible for significant pre- and post-harvest losses in a wide variety of crops worldwide. The economic impact of this necrotrophic fungus necessitates the development and understanding of effective control strategies. Fenpyrazamine, a novel aminopyrazolinone fungicide developed by Sumitomo Chemical Co., Ltd., has demonstrated high efficacy against B. cinerea, including strains resistant to other fungicides. This technical guide provides an in-depth examination of the mode of action of this compound, with a specific focus on its impact on the critical developmental stage of germ tube elongation in Botrytis cinerea.

Primary Mode of Action: Inhibition of Ergosterol Biosynthesis

The primary molecular target of this compound in Botrytis cinerea is the 3-keto reductase enzyme (EC 1.1.1.144), a key component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

This compound directly inhibits the activity of 3-keto reductase, thereby disrupting the conversion of 3-dehydro-4-methyl-zymosterol to 4-alpha-methyl-zymosterol-4-carboxylate. This blockage leads to a depletion of ergosterol and an accumulation of upstream sterol intermediates, which can be toxic to the fungal cell. The inhibition of this specific step in the sterol biosynthesis pathway is a key differentiator from other sterol biosynthesis inhibitors (SBIs) like azoles, which target the 14α-demethylase enzyme.

Phenotypic Effects on Botrytis cinerea Germ Tube Elongation

The inhibition of ergosterol biosynthesis by this compound has profound consequences for the morphology and development of Botrytis cinerea, particularly during the initial stages of infection.

-

Inhibition of Germ Tube Elongation: While this compound does not inhibit the initial germination of B. cinerea conidia, it strongly suppresses the subsequent elongation of the germ tube. This is a critical fungistatic effect, as the germ tube is essential for host surface exploration and penetration.

-

Morphological Aberrations: Treated germ tubes exhibit distinct morphological changes, most notably abnormal swelling and branching. This phenotype is characteristic of ergosterol biosynthesis inhibitors and is a direct result of the compromised integrity and function of the fungal cell membrane. The lack of proper ergosterol distribution disrupts the polarized growth necessary for normal hyphal extension.

Quantitative Data on this compound Efficacy

The efficacy of this compound against Botrytis cinerea has been quantified in several studies. The following tables summarize key findings.

Table 1: In Vitro Antifungal Activity of this compound against Botrytis cinerea

| Assay Type | Parameter | Value (mg/L) | Reference |

| Mycelial Growth | EC50 | ~0.02 | |

| Germ Tube Elongation | Strong Inhibition | 0.2 | |

| 3-keto reductase Inhibition | IC50 | 0.03 (0.15 µM) |

Table 2: Comparative Efficacy of this compound on Botrytis cinerea Germination and Mycelial Growth

| Fungicide | Mycelial Growth EC50 (µg/ml) | Germination Inhibition at 10 µg/ml (%) | Reference |

| This compound | 0.9 | 23 | |

| Fludioxonil | < 0.1 | 91 | |

| Tebuconazole | Not reported | 80 | |

| Iprodione | Not reported | 96 | |

| Boscalid | Not reported | 99 | |

| Pyrimethanil | 50 | 7 |

Experimental Protocols

Protocol for Botrytis cinerea Germ Tube Elongation Assay